Di-8-ANEPPS Di-8-ANEPPS Di-8-ANEPPS is a potentiometric fluorescent dye that can be used to noninvasively measure transmembrane voltage. It is not fluorescent in water, but when bound to the lipid bilayer, becomes strongly fluorescent (ex/em max = ~467/631 nm). The fluorescence intensity of di-8-ANEPPS varies proportionally to changes in transmembrane voltage. This dye is most suitable for measuring larger changes in membrane voltage, such as the onset of induced membrane voltage in nonexcitable cells exposed to external electric fields or action potentials in excitable cells. Since di-8-ANEPPS stains the membrane, it can also be used simply as a cell membrane marker.
Brand Name: Vulcanchem
CAS No.: 157134-53-7
VCID: VC21142853
InChI: InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
SMILES: CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Molecular Formula: C36H52N2O3S
Molecular Weight: 592.9 g/mol

Di-8-ANEPPS

CAS No.: 157134-53-7

Cat. No.: VC21142853

Molecular Formula: C36H52N2O3S

Molecular Weight: 592.9 g/mol

* For research use only. Not for human or veterinary use.

Di-8-ANEPPS - 157134-53-7

Specification

Description Di-8-ANEPPS is a potentiometric fluorescent dye that can be used to noninvasively measure transmembrane voltage. It is not fluorescent in water, but when bound to the lipid bilayer, becomes strongly fluorescent (ex/em max = ~467/631 nm). The fluorescence intensity of di-8-ANEPPS varies proportionally to changes in transmembrane voltage. This dye is most suitable for measuring larger changes in membrane voltage, such as the onset of induced membrane voltage in nonexcitable cells exposed to external electric fields or action potentials in excitable cells. Since di-8-ANEPPS stains the membrane, it can also be used simply as a cell membrane marker.
CAS No. 157134-53-7
Molecular Formula C36H52N2O3S
Molecular Weight 592.9 g/mol
IUPAC Name 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
Standard InChI Key IXFSUSNUALIXLU-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
SMILES CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Canonical SMILES CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Appearance Assay:≥98%A crystalline solid

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